molecular formula C10H7ClO2S B180707 Methyl 7-chlorobenzo[b]thiophene-2-carboxylate CAS No. 550998-56-6

Methyl 7-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B180707
CAS No.: 550998-56-6
M. Wt: 226.68 g/mol
InChI Key: KIMYWTAFZCIPNB-UHFFFAOYSA-N
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Description

Methyl 7-chlorobenzo[b]thiophene-2-carboxylate (CAS 550998-56-6) is a benzo[b]thiophene derivative featuring a chlorine substituent at position 7 and a methyl ester group at position 2. Its molecular formula is C₁₀H₇ClO₂S, with a molecular weight of 226.68 g/mol . The compound is stored under dark, dry conditions at room temperature due to its sensitivity to environmental factors. Safety data highlights hazards including skin irritation (H315), eye irritation (H319), respiratory irritation (H335), and toxicity if swallowed (H302) .

Properties

IUPAC Name

methyl 7-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMYWTAFZCIPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625906
Record name Methyl 7-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-56-6
Record name Methyl 7-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of 7-chloro-1-benzothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 7-chlorobenzo[b]thiophene-2-carboxylate has shown potential in the development of pharmaceutical agents, particularly as an antibacterial and antifungal agent.

Antimicrobial Activity

Research has indicated that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. Studies have shown that these compounds can have Minimum Inhibitory Concentrations (MIC) as low as 0.03-0.5 μg/mL, indicating strong activity against resistant bacterial strains .

Case Study: Antituberculosis Activity

In a study focusing on the synthesis and structure-activity relationships of benzo[b]thiophene derivatives, it was found that certain compounds exhibited potent activity against Mycobacterium tuberculosis. This compound was highlighted as a promising candidate for further development due to its favorable pharmacokinetic properties and efficacy in preliminary tests .

Agricultural Applications

The compound is also explored for its pesticidal properties, particularly in controlling pests and pathogens affecting crops.

Pesticidal Efficacy

This compound can be utilized in formulations aimed at controlling a variety of agricultural pests. It has been noted for its effectiveness against organisms such as golden carp and snails, with formulations showing complete control at concentrations as low as 2 parts per million (ppm) in aquatic environments .

Formulation Characteristics

The compound can be employed in both liquid and dust formulations, often modified with adjuvants to enhance efficacy. For example:

  • Liquid Formulations : Typically consist of the active compound mixed with water or organic solvents.
  • Dust Formulations : Can include finely divided solids such as chalk or talc to improve application efficiency.

Material Science Applications

Beyond biological applications, this compound is investigated for its properties in material science.

Polymer Chemistry

The compound's structure allows for potential incorporation into polymer matrices, which can enhance the material's thermal stability and mechanical properties. Research into thiophene-based polymers suggests that incorporating such compounds can lead to materials with improved conductivity and structural integrity.

Data Summary

Application AreaKey FindingsExample Studies
Medicinal ChemistryAntimicrobial activity against drug-resistant bacteriaStudies on MIC values against Mycobacterium tuberculosis
Agricultural ScienceEffective pesticide against aquatic pestsComplete control at low concentrations
Material SciencePotential for enhancing polymer propertiesResearch on thiophene-based polymers

Mechanism of Action

The mechanism of action of methyl 7-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Benzo[b]thiophene Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
This compound 550998-56-6 C₁₀H₇ClO₂S 226.68 Cl (position 7), methyl ester Hazards: H302, H315, H319, H335; storage in dark/dry conditions
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester - C₁₀H₆ClFO₂S 244.66 Cl (7), F (6), methyl ester 95% purity; produced by Fluorochem; increased electronegativity due to fluorine
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 104795-85-9 C₁₀H₇ClO₂S 226.68 Cl (6), methyl ester Structural isomer of the target compound; similarity score 0.70
Methyl benzo[b]thiophene-2-carboxylate 22913-24-2 C₁₀H₈O₂S 208.23 No substituents Simplicity in structure; similarity score 0.92
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 13134-76-4 C₁₀H₈O₃S 208.23 OH (3), methyl ester Melting point: 107–108°C; hydrogen-bonding capability
Methyl 5-aminobenzo[b]thiophene-2-carboxylate 20699-85-8 C₁₀H₉NO₂S 207.25 NH₂ (5), methyl ester Lower molecular weight; potential for nucleophilic reactions
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 5556-20-7 C₁₁H₁₀O₃S 222.26 OH (3), ethyl ester Increased lipophilicity vs. methyl ester; similarity score 0.84
Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate 1954362-71-0 C₁₃H₁₂O₂S 232.30 Cyclopropyl (7), methyl ester Steric bulk from cyclopropyl; higher molecular weight

Substituent Effects on Physicochemical Properties

  • Halogen Position: Chlorine at position 7 (target compound) vs. position 6 (CAS 104795-85-9) alters electronic distribution.
  • Fluorine vs.
  • Functional Groups: Hydroxyl (CAS 13134-76-4) and amino (CAS 20699-85-8) groups introduce hydrogen-bonding capacity, improving solubility in polar solvents.

Biological Activity

Methyl 7-chlorobenzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including microwave-assisted techniques and traditional organic synthesis. The chlorinated derivative enhances the compound's biological activity by modifying its interaction with biological targets.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial properties. Research indicates that derivatives of benzo[b]thiophenes exhibit potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. In a study focused on substituted benzo[b]thiophenes, several compounds demonstrated effective inhibition against these resistant strains, highlighting their potential as new antibiotic candidates .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
This compoundMRSA32 µg/mL
(E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideEnterococcus faecium16 µg/mL
Other derivativesVarious strainsVaries

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can induce cytotoxic effects in cancer cell lines without significant toxicity to normal cells. For instance, a cytotoxicity assay using A549 adenocarcinomic human alveolar basal epithelial cells revealed no cytotoxicity at concentrations significantly above the MIC for bacterial strains .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineConcentration Tested (µg/mL)Cytotoxicity Observed?Reference
This compoundA549128No
Other derivativesVarious cancer cell linesVariesVaries

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. Its structural features allow it to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases. The mechanism often involves the modulation of cytokine release and inhibition of pro-inflammatory enzymes .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For instance, studies have shown that compounds in this class can bind to bacterial cystathionine γ-lyase (bCSE), which is involved in hydrogen sulfide production in pathogenic bacteria. Inhibiting bCSE enhances bacterial sensitivity to antibiotics, presenting a novel approach to combat antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-chlorobenzo[b]thiophene-2-carboxylate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, demonstrates the use of anhydrides (e.g., succinic anhydride) in refluxing dichloromethane under nitrogen to functionalize benzo[b]thiophene cores. Key parameters include:

  • Catalyst/Reagent Selection : Use of TMEDA (tetramethylethylenediamine) to promote lithiation in one-pot syntheses (as shown in ).
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is critical for isolating high-purity products (67% yield reported in ).
  • Temperature Control : Reflux conditions (e.g., 40–60°C) and inert atmospheres (N₂) prevent side reactions .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substitution patterns. For instance, reports distinct chemical shifts for the chloro and ester groups (δ ~3.9 ppm for methyl esters, δ ~7.2–7.8 ppm for aromatic protons).
  • IR Spectroscopy : C=O stretches (1700–1750 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) confirm functional groups.
  • Melting Point Analysis : Reproducible melting points (e.g., 213–216°C in ) validate purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure ().
  • Incompatibilities : Avoid strong acids/bases (e.g., H₂SO₄, NaOH), which may degrade the compound or release toxic gases (e.g., SOₓ, ).
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How do structural modifications at the 7-position of benzo[b]thiophene-2-carboxylate derivatives affect reactivity?

  • Methodological Answer : The chloro substituent at the 7-position influences electronic and steric properties:

  • Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity at the 2-carboxylate group, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or amidation).
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) reduce reaction rates in crowded active sites. Computational studies (DFT) can model substituent effects on charge distribution .

Q. How can researchers resolve contradictory data on reaction yields or purity in chlorinated benzo[b]thiophene syntheses?

  • Methodological Answer : Contradictions often arise from:

  • Catalyst Variability : shows yield disparities (47% vs. 67%) due to differing anhydride reactivity (succinic vs. tetrahydrophthalic).
  • Purification Efficiency : Optimize HPLC gradients or switch to flash chromatography for better separation of byproducts.
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in substitutions (e.g., SNAr at the 2-carboxylate vs. 3-position).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. DMF) on reaction pathways.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivatives ( discusses trifluoromethyl effects) .

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